molecular formula C8H13NO4 B6205613 4-acetamidooxane-4-carboxylic acid CAS No. 1342618-29-4

4-acetamidooxane-4-carboxylic acid

Cat. No.: B6205613
CAS No.: 1342618-29-4
M. Wt: 187.19 g/mol
InChI Key: NVGWRYSICBKPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamidooxane-4-carboxylic acid is a compound that belongs to the class of oxane carboxylic acids It is characterized by the presence of an acetamido group attached to the oxane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidooxane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of oxane derivatives with acetamide under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidooxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used to substitute the acetamido group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxane compounds.

Scientific Research Applications

4-Acetamidooxane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-acetamidooxane-4-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

4-Acetamidooxane-4-carboxylic acid can be compared with other oxane carboxylic acids and acetamido derivatives. Similar compounds include:

    Oxane-4-carboxylic acid: Lacks the acetamido group, resulting in different chemical properties and reactivity.

    4-Acetamidooxane: Lacks the carboxylic acid group, affecting its solubility and interactions with other molecules.

The uniqueness of this compound lies in the combination of the acetamido and carboxylic acid functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1342618-29-4

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

4-acetamidooxane-4-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-6(10)9-8(7(11)12)2-4-13-5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

NVGWRYSICBKPHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCOCC1)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.